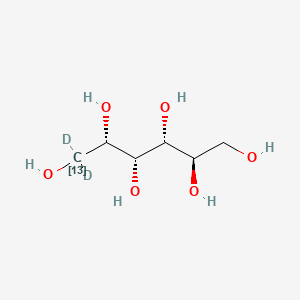

D-Sorbitol-13C,d2-1

Description

Significance of Stable Isotope Labeling in Biomolecular Investigations

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D), into molecules of interest. silantes.com This process creates compounds that are chemically identical to their natural counterparts but have a distinct, heavier atomic mass. This mass difference is the key to their utility, enabling them to be distinguished and tracked in complex biological systems using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comcreative-proteomics.com

The significance of this technique is wide-ranging:

Metabolic Pathway Tracing: By introducing a labeled substrate into a cell or organism, scientists can follow its journey through various metabolic pathways. silantes.comcreative-proteomics.com This allows for the direct measurement of biosynthesis, degradation, and remodeling of biomolecules, providing critical insights into cellular physiology and disease. diagnosticsworldnews.commdpi.com

Quantitative Analysis: Stable isotope-labeled molecules are considered the gold standard for absolute quantification in metabolomics and proteomics. diagnosticsworldnews.com They are frequently used as internal standards in MS-based assays to correct for sample loss during preparation and variations in instrument response, leading to highly accurate measurements.

Structural Biology: In structural analysis techniques like NMR, incorporating stable isotopes can enhance spectral resolution and data quality. This helps in elucidating the three-dimensional structures and conformational dynamics of biomolecules such as proteins and nucleic acids. silantes.comsilantes.com

Safety in Human Studies: Unlike radioactive isotopes, stable isotopes are non-hazardous, making them particularly well-suited for metabolic studies in humans. diagnosticsworldnews.commdpi.com This has opened up new frontiers in clinical research and diagnostics. diagnosticsworldnews.com

The use of stable isotopes provides a dynamic view of metabolic fluxes and interactions that is often impossible to achieve with other methods. creative-proteomics.commdpi.com

Role of D-Sorbitol-13C,d2-1 in Advanced Biochemical and Analytical Methodologies

D-Sorbitol-13C,d2-1 is a specifically designed isotopic variant of D-Sorbitol, a six-carbon sugar alcohol. The dual labeling with both Carbon-13 and Deuterium provides distinct advantages in modern research. While direct research specifically on the "d2-1" variant is not widely published, its role can be understood from the applications of other labeled sorbitols and the principles of isotope labeling.

The primary application of isotopically labeled sorbitol, such as D-Sorbitol-13C,d2-1, is as an internal standard for quantitative analysis using mass spectrometry. researchgate.net For instance, in clinical research, fructose (B13574) and sorbitol are utilized as biomarkers for conditions like nonalcoholic steatohepatitis. researchgate.net To accurately measure their levels in biological samples like human plasma, a stable isotope-labeled version of sorbitol is added at a known concentration. researchgate.net Because the labeled standard behaves identically to the endogenous analyte during sample extraction and analysis, it allows for precise quantification. mdpi.com

Furthermore, labeled sorbitol is crucial for metabolic flux analysis. The polyol pathway, which converts glucose to sorbitol and then to fructose, is implicated in diabetic complications. Studies have used ¹³C-labeled glucose and fructose to trace their conversion into D-sorbitol in tissues like the renal papilla, elucidating the dynamics of this pathway. nih.gov A dual-labeled compound like D-Sorbitol-13C,d2-1 would be exceptionally useful in these studies to provide more detailed kinetic information and to differentiate it from other carbon-labeled metabolites.

Historical Context of Sorbitol and Its Isotopic Variants in Scientific Inquiry

The journey of isotopic labeling began long before its application to specific molecules like sorbitol. The concept of isotopes—atoms of the same element with different numbers of neutrons—was first solidified in the early 20th century. nih.gov Following World War II, the availability of isotopes from nuclear programs spurred their application in various scientific fields, including medicine and industry. isciii.es Initially, much of the focus was on radioactive isotopes.

The synthesis and use of stable, non-radioactive isotope-labeled compounds for metabolic research emerged in the mid-20th century. This was driven by the need for safer tracer methods, particularly for human studies. Early efforts often focused on deuterated compounds.

The application of isotope analysis expanded significantly with the refinement of mass spectrometry and NMR. In archaeology, for example, stable carbon isotope analysis of bone collagen became a key technique in the 1970s for reconstructing prehistoric diets, such as tracing the spread of maize agriculture. thebritishacademy.ac.uk In biomedical research, the use of labeled compounds became more sophisticated, moving from simple tracers to tools for detailed mechanistic and quantitative studies. nih.gov The development of specifically labeled variants of metabolites like D-Sorbitol is a result of this progression, providing researchers with highly specialized tools to investigate specific biological questions, such as the metabolic dysregulation in disease. researchgate.net

Data Tables

Table 1: Comparative Properties of D-Sorbitol and Its Isotopic Variants

This table provides a comparison of the physical and chemical properties of unlabeled D-Sorbitol and several of its common isotopically labeled forms. The mass shift due to the incorporation of heavy isotopes is a key feature for their detection.

| Property | D-Sorbitol (Unlabeled) | D-Sorbitol-1-¹³C | D-Sorbitol-¹³C₆ | D-Sorbitol-d₈ |

| Molecular Formula | C₆H₁₄O₆ | ¹³CC₅H₁₄O₆ | ¹³C₆H₁₄O₆ | C₆D₈H₆O₆ |

| Molecular Weight | 182.17 g/mol | 183.16 g/mol | 188.13 g/mol | 190.22 g/mol |

| CAS Number | 50-70-4 | 132144-93-5 | 121067-66-1 | 287962-59-8 |

| Isotopic Purity | N/A | 99 atom % ¹³C | 99 atom % ¹³C | 98 atom % D |

| Mass Shift | M | M+1 | M+6 | M+8 |

| Synonyms | D-Glucitol | D-[1-¹³C]Glucitol | D-Glucitol-¹³C₆ | D-Sorbitol-d₈ |

Data sourced from multiple chemical suppliers and databases. isotope.comsigmaaldrich.comsigmaaldrich.comisotope.comnih.gov

Table 2: Research Applications of Isotopically Labeled Sorbitols

This table summarizes the primary research methodologies where different isotopic variants of D-Sorbitol are applied.

| Labeled Compound | Primary Application(s) | Analytical Technique(s) | Research Area |

| D-Sorbitol-1-¹³C | Metabolism studies, Biomolecular NMR | NMR, Mass Spectrometry | Metabolomics, Clinical Chemistry |

| D-Sorbitol-¹³C₆ | Internal standard, Metabolic flux analysis | Mass Spectrometry, NMR | Metabolomics, Drug Development |

| D-Sorbitol-d₈ | Internal standard for quantification | Mass Spectrometry | Pharmaceutical Analysis, Environmental Monitoring |

| D-Sorbitol-¹⁸O-1 | Metabolic flux analysis, Enzyme mechanism studies | Mass Spectrometry, NMR | Biochemistry, Diabetes Research |

| D-Sorbitol-13C,d2-1 | Internal standard for high-precision quantification | LC-MS/MS | Biomarker Analysis, Clinical Diagnostics |

Information synthesized from research articles and technical datasheets. researchgate.netisotope.comsigmaaldrich.comisotope.com

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2/t3-,4+,5+,6+/m0 |

InChI Key |

FBPFZTCFMRRESA-WZTXESBLSA-N |

Isomeric SMILES |

[2H][13C]([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical Spectroscopies for the Characterization and Application of D Sorbitol 13c,d2 1

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tracer Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules and studying their dynamics. nih.gov For isotopically labeled compounds like D-Sorbitol-13C,d2-1, NMR provides unparalleled insights into the location of the labels and their influence on the molecular environment.

High-Resolution 13C-NMR Applications for Carbon Skeleton Analysis

High-resolution 13C-NMR spectroscopy directly probes the carbon backbone of a molecule. In D-Sorbitol-13C,d2-1, the single ¹³C atom provides a distinct signal that can be unequivocally assigned, confirming the position of the isotopic label. The chemical shift of this ¹³C nucleus is influenced by its local electronic environment, providing crucial structural information.

Research has established the complete and reliable assignment of the 13C NMR spectrum of sorbitol, in some cases utilizing deuterated variants to resolve ambiguities. The presence of the ¹³C label in D-Sorbitol-13C,d2-1 results in a specific resonance in the spectrum, distinguishing it from the natural abundance ¹³C signals of an unlabeled sorbitol sample. This allows for the precise tracking of the labeled carbon. Molecular dynamics simulations and 13C NMR experiments have shown that the mobility of carbon atoms at the ends of the sorbitol chain (C-1 and C-6) is greater than that of the internal carbons. nih.gov

Table 1: Representative 13C Chemical Shifts for D-Sorbitol in D₂O

| Carbon Atom | Chemical Shift (ppm) |

| C1, C6 | 65.1 - 65.5 |

| C2, C5 | 72.3 - 73.8 |

| C3, C4 | 73.6 - 75.7 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. The specific ¹³C-labeled position in D-Sorbitol-13C,d2-1 would exhibit a prominent signal at the corresponding chemical shift. bmrb.io

Deuterium (B1214612) (2H) NMR for Investigating Proton Exchange and Dynamics

Deuterium (²H) labeling is instrumental in simplifying ¹H NMR spectra and studying dynamic processes. studymind.co.uk In D-Sorbitol-13C,d2-1, the two deuterium atoms replace protons on a specific carbon. This has two significant effects on NMR analysis:

In ¹H NMR, the signal corresponding to the protons at the deuterated position will be absent, which helps in signal assignment.

In studies involving hydroxyl (-OH) groups, which contain exchangeable protons, adding a solvent like deuterium oxide (D₂O) causes the -OH proton signals to disappear from the ¹H NMR spectrum due to rapid chemical exchange. openochem.org This technique is routinely used to identify the resonances of labile protons.

Direct detection of the deuterium nucleus via ²H NMR spectroscopy provides a clean spectrum, free from the overwhelming signals of protons. wikipedia.org This technique can be used to verify the position of deuteration and to study molecular dynamics, as the deuterium quadrupolar splitting is sensitive to the orientation and motion of the C-D bond. wikipedia.org For D-Sorbitol-13C,d2-1, ²H NMR can directly confirm the labeling site and provide insights into the local dynamics of that position within the molecule.

Multi-Dimensional NMR Techniques for Isotopic Connectivity Mapping

Multi-dimensional NMR experiments are essential for establishing the connectivity between atoms within a molecule. For an isotopically labeled compound, these techniques can map the exact location of the labels and their relationship to the rest of the structure.

Several 2D NMR experiments are particularly useful:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu For D-Sorbitol-13C,d2-1, an HSQC spectrum would show a cross-peak connecting the ¹³C label to its attached proton (if any), confirming the one-bond connectivity. The absence of a proton signal at the deuterated position would result in a missing cross-peak, pinpointing the location of the deuterium labels.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edusdsu.edu It is invaluable for piecing together the carbon skeleton by showing long-range connectivities. An HMBC experiment on D-Sorbitol-13C,d2-1 would show correlations from various protons in the molecule to the single ¹³C-labeled carbon, unambiguously placing it within the sorbitol framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduresearchgate.net It helps to trace out the proton spin systems within the molecule.

By combining these techniques, a complete and unambiguous map of the isotopic labels in D-Sorbitol-13C,d2-1 can be generated, which is fundamental for its use as a tracer. bmrb.iobmrb.io

Mass Spectrometry (MS) in Isotopic Abundance Determination and Metabolite Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for analyzing isotopically labeled compounds, as the heavier isotopes (¹³C and ²H) introduce a predictable mass shift that can be easily detected. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Isotopic Analysis

GC-MS is a robust technique for the separation and analysis of volatile and semi-volatile compounds. For polar molecules like sorbitol, a derivatization step is typically required to increase their volatility. Common methods include silylation (e.g., using TMS) or conversion to butylboronate derivatives. nih.govsemanticscholar.org

Once derivatized, D-Sorbitol-13C,d2-1 can be separated from other components in a mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer. The mass spectrum will show a molecular ion peak and fragmentation pattern that is shifted to a higher mass compared to the unlabeled compound, corresponding to the presence of one ¹³C and two ²H atoms. This mass difference allows for precise quantification of the labeled sorbitol, even in complex biological matrices. customs.go.jpresearchgate.net

Table 2: GC-MS Data for Derivatized Sorbitol

| Derivative | Retention Index | Key Fragment Ion (m/z) of Unlabeled Sorbitol |

| 6 TMS | 1919.43 | 73 |

Note: The retention index and fragment ions are characteristic of the derivatized molecule. For D-Sorbitol-13C,d2-1, the molecular ion and relevant fragments would be shifted by approximately +3 amu (Atomic Mass Units) compared to the unlabeled species. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Flux Profiling

LC-MS is a powerful tool for metabolomics, capable of analyzing a wide range of compounds in complex biological fluids without the need for derivatization. youtube.com In metabolic flux analysis, D-Sorbitol-13C,d2-1 is introduced into a biological system (e.g., cells, tissues, or a whole organism) as a tracer. nih.govresearchgate.net

As the organism metabolizes the labeled sorbitol, the ¹³C and ²H atoms are incorporated into various downstream metabolites. For example, the oxidation of sorbitol to fructose (B13574) via sorbitol dehydrogenase would result in fructose carrying the isotopic labels. By using LC-MS to separate the intracellular metabolites and analyze their mass isotopomer distributions, researchers can trace the path of the labels through various metabolic pathways. nih.govnih.gov This provides a dynamic picture of metabolic activity, allowing for the quantification of the rates (fluxes) of different biochemical reactions. creative-proteomics.comnih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective for separating highly polar sugar alcohols like sorbitol. researchgate.net

This approach is crucial for understanding how metabolic pathways are altered in disease states or in response to therapeutic interventions. ijcrcps.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of Labeled Species

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In this process, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed by a second mass spectrometer. ijcap.inunt.edu This method is particularly valuable for the structural elucidation of isotopically labeled compounds like D-Sorbitol-13C,d2-1, as the incorporated stable isotopes serve as specific markers, aiding in the identification of fragment ions and the elucidation of fragmentation pathways.

The mass spectrum of unlabeled D-Sorbitol typically does not show a molecular ion peak (M+) at m/z 182 due to its instability upon ionization. Instead, the spectrum is characterized by a series of fragment ions resulting from C-C bond cleavages and the elimination of small neutral molecules like water (H₂O) and formaldehyde (CH₂O). researchgate.net Common fragments for polyatomic alcohols include ions at m/z 31, 43, 61, and 73. researchgate.net

For D-Sorbitol-13C,d2-1, the presence of one ¹³C and two deuterium (d) atoms increases the mass of the precursor ion and any fragments containing these labels. This mass shift provides precise information about the location of the labels within the molecule's structure. By comparing the MS/MS spectrum of the labeled compound with its unlabeled counterpart, researchers can map the fragmentation pathways with high confidence. For instance, a fragment containing the ¹³C- and deuterium-labeled carbon atom will appear at a higher m/z value than the corresponding fragment in unlabeled sorbitol.

The analysis of these labeled species allows for a detailed investigation of reaction mechanisms and metabolic pathways. The known fragmentation patterns of sorbitol, combined with the predictable mass shifts from isotopic labeling, enable the precise tracking of the labeled atoms through complex biological or chemical systems.

Below is a table illustrating the expected m/z values for major fragment ions of D-Sorbitol and the predicted shifts for D-Sorbitol-13C,d2-1, assuming the labels are on the C1 position.

| Fragmentation Process | Unlabeled D-Sorbitol Fragment Ion (m/z) | Proposed Labeled D-Sorbitol-13C,d2-1 Fragment Ion (m/z) | Mass Shift (Δm/z) |

|---|---|---|---|

| [M+H]⁺ | 183 | 187 | +4 |

| C-C cleavage (loss of CH₂O) | 133 | 136 or 133 | +3 or 0 |

| C-C cleavage | 103 | 106 or 103 | +3 or 0 |

| C-C cleavage | 73 | 76 or 73 | +3 or 0 |

| Characteristic alcohol fragment | 61 | 64 or 61 | +3 or 0 |

Vibrational Spectroscopies (FTIR, Raman) for Conformational Analysis and Isotopic Shifts

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are non-destructive methods that provide detailed information about the molecular structure, conformation, and intermolecular interactions of a compound. nih.govmdpi.com These techniques probe the vibrational energy levels of molecules. nih.gov When applied to D-Sorbitol-13C,d2-1, they offer a unique window into its structural dynamics and the specific effects of isotopic substitution.

Analysis of Isotopic Effects on Vibrational Modes

The substitution of an atom with one of its heavier isotopes results in a predictable shift of its associated vibrational frequencies to lower values (a redshift). libretexts.org This phenomenon, known as the isotopic effect, arises from the change in the reduced mass of the vibrating system without a significant change in the bond force constant. libretexts.org In D-Sorbitol-13C,d2-1, the presence of ¹³C and deuterium atoms leads to observable shifts in the FTIR and Raman spectra compared to the unlabeled molecule.

The effect is most pronounced for vibrations directly involving the labeled atoms. For example:

C-D vs. C-H Vibrations : The substitution of hydrogen (¹H) with deuterium (²H) nearly doubles the mass of the atom. Consequently, the C-D stretching vibrations are found at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹). libretexts.org This large shift creates a clear spectral window for observing the vibrations of the labeled C-D bonds without interference from C-H signals.

¹³C vs. ¹²C Vibrations : The effect of substituting ¹²C with ¹³C is smaller but still detectable, particularly for skeletal C-C stretching modes. libretexts.org This substitution can help in assigning specific vibrational modes within the complex "fingerprint" region of the spectrum (typically below 1500 cm⁻¹).

These isotopic shifts are invaluable for assigning complex vibrational spectra and for acting as site-specific probes to study molecular structure and interactions.

The table below summarizes the expected vibrational frequency shifts for key functional groups in D-Sorbitol-13C,d2-1.

| Vibrational Mode | Typical Frequency Range (Unlabeled, cm⁻¹) | Expected Frequency Range (Labeled, cm⁻¹) | Isotopic Effect |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | 3200 - 3600 | Minimal (unless D is on O-H) |

| C-H Stretch | 2850 - 3000 | - | - |

| C-D Stretch | - | 2100 - 2200 | Significant redshift |

| C-O Stretch | 1000 - 1200 | Slightly lower | Minor redshift |

| ¹²C-¹²C Skeletal | 800 - 1150 | - | - |

| ¹³C-¹²C Skeletal | - | Slightly lower than ¹²C-¹²C | Minor redshift |

Applications in Investigating Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of polyols like sorbitol, influencing their conformation, crystal structure, and solubility. Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. researchgate.net The formation of a hydrogen bond (e.g., O-H···O) typically causes the O-H stretching frequency to decrease and the band to broaden and intensify. researchgate.net

If deuterium were substituted into a hydroxyl group (forming an O-D bond), it would serve as a direct probe. The O-D stretching band would appear in a distinct spectral region (around 2400-2600 cm⁻¹), free from overlap with O-H bands. This separation allows for the study of the specific hydrogen-bonding environment around that particular labeled site. By observing the shifts in the O-D band, researchers can deduce the strength and nature of the hydrogen bonds formed by that specific hydroxyl group, offering a powerful method to dissect the intricate hydrogen-bonding networks in condensed phases. nih.gov

Applications of D Sorbitol 13c,d2 1 in Biochemical Pathway Elucidation Non Clinical

Isotopic Tracing of Carbon Flux in Glycolytic and Gluconeogenic Pathways

Stable isotope tracing is a powerful methodology for quantifying the flow of metabolites, or flux, through metabolic networks. nih.govnih.govnih.gov D-Sorbitol-13C,d2-1, through its 13C label, can be used to trace the path of carbon atoms as they are integrated into central carbon metabolism, including glycolysis and gluconeogenesis.

Carbon-13 Labeling for Tracking Substrate Interconversion

Once D-Sorbitol-13C,d2-1 is converted to 13C-fructose via the polyol pathway, the labeled fructose (B13574) can enter the glycolytic pathway after phosphorylation to fructose-6-phosphate. wikipedia.org The 13C label can then be tracked through the various intermediates of glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, researchers can quantify the contribution of sorbitol to the total carbon flux in these pathways. nih.govnih.gov This information is critical for understanding how the polyol pathway integrates with and influences central energy metabolism, particularly in disease states like diabetes where polyol pathway activity is elevated.

Conversely, in tissues capable of gluconeogenesis, the 13C label from D-Sorbitol-13C,d2-1 can be traced backwards through the gluconeogenic pathway to the synthesis of 13C-labeled glucose. This allows for the measurement of gluconeogenic flux from a non-glucose precursor.

Application in Studies of Carbohydrate Metabolism in Microbial Systems

Many microorganisms, including various bacteria and yeasts, are capable of metabolizing sorbitol. researchgate.netosti.gov D-Sorbitol-13C,d2-1 can be used as a sole carbon source in microbial cultures to study the specific pathways of sorbitol utilization. The 13C label allows for the elucidation of the metabolic routes taken by the carbon backbone of sorbitol, whether it is channeled into glycolysis, the pentose phosphate pathway, or other anabolic or catabolic pathways.

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique that uses the isotopic labeling patterns of metabolites to calculate the rates of intracellular metabolic reactions. osti.gov By growing microbes on D-Sorbitol-13C,d2-1 and analyzing the 13C enrichment in proteinogenic amino acids or other key metabolites, a detailed map of the metabolic fluxes throughout the central carbon metabolism can be constructed. This approach is invaluable for metabolic engineering applications, where the goal is to optimize microbial strains for the production of biofuels, pharmaceuticals, or other valuable chemicals.

Deuterium (B1214612) Labeling for Investigating Redox State and Hydrogen Transfer Mechanisms

The two deuterium atoms in D-Sorbitol-13C,d2-1 provide a means to investigate the redox state of the cell and the stereospecificity of hydrogen transfer reactions.

The polyol pathway involves two key redox reactions: the reduction of glucose to sorbitol by aldose reductase, which consumes NADPH, and the oxidation of sorbitol to fructose by sorbitol dehydrogenase, which produces NADH. nih.govtaylorandfrancis.comresearchgate.net The balance between NADPH/NADP+ and NADH/NAD+ is crucial for maintaining cellular redox homeostasis and is often perturbed in metabolic diseases.

When D-Sorbitol-13C,d2-1 is metabolized by sorbitol dehydrogenase, one of the deuterium atoms is transferred to NAD+ to form deuterated NADH (NADH-d). By tracking the appearance of NADH-d, researchers can directly monitor the activity of sorbitol dehydrogenase and its impact on the NADH/NAD+ ratio. Furthermore, the fate of the deuterium on NADH-d can be followed as it participates in other cellular redox reactions, providing insights into the interconnectedness of metabolic pathways.

The stereochemistry of the hydrogen transfer catalyzed by dehydrogenases is a fundamental aspect of their enzymatic mechanism. The deuterium atoms in D-Sorbitol-13C,d2-1 can be strategically positioned to probe the stereospecificity of the hydride transfer in the sorbitol dehydrogenase reaction. By analyzing the position of the deuterium in the product, fructose, or in the NADH formed, the stereochemical course of the reaction can be determined. This information is valuable for understanding the enzyme's catalytic mechanism and for the design of specific enzyme inhibitors. While the use of deuterated substrates for studying hydrogen transfer is a well-established technique, acs.orgmdpi.comresearchgate.netmdpi.comnih.gov specific studies employing D-Sorbitol-13C,d2-1 for this purpose are not widely documented in publicly available literature.

Tracing Deuterium in NADH/NADPH Dependent Reactions

Stable isotope tracing enables researchers to follow a metabolic substrate through subsequent biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. springernature.com The deuterium label in D-Sorbitol-13C,d2-1 serves as a tracer for hydrogen atoms, which is particularly useful for studying oxidation-reduction (redox) reactions involving the cofactors nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺). These reactions facilitate the transfer of electrons between molecules, typically as a hydride ion (H⁻). nih.govnih.gov By using a deuterated substrate, the movement of this labeled hydride can be tracked as it is transferred to the cofactor, forming deuterated NADH or NADPH.

In the context of the polyol pathway, D-Sorbitol is oxidized to D-Fructose by the enzyme sorbitol dehydrogenase. This reaction is dependent on the cofactor NAD⁺, which accepts a hydride from the C2 position of sorbitol, becoming reduced to NADH.

Reaction: D-Sorbitol + NAD⁺ ⇌ D-Fructose + NADH + H⁺

When D-Sorbitol-13C,d2-1 (where deuterium is located at the C1 and/or C2 position) is introduced into a biological system, the deuterium atom is transferred to NAD⁺ during the oxidation reaction, yielding deuterated NADH (NADH-d). The presence of the ¹³C label on the carbon backbone further allows for the differentiation of the tracer molecule from the endogenous, unlabeled sorbitol pool.

Researchers can monitor the appearance and fate of NADH-d using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.com This allows for the precise quantification of the flux through the sorbitol dehydrogenase reaction. By tracking the deuterated NADH, investigators can determine how reducing equivalents generated from sorbitol metabolism are partitioned among various downstream pathways, such as the electron transport chain for energy production or reductive biosynthesis. This method provides a direct view of the contribution of the polyol pathway to the cellular NADH pool, offering critical data for understanding metabolic regulation and dysregulation in various non-clinical models.

Table 1: Example Data for Tracing Deuterium from D-Sorbitol-13C,d2-1 to the NADH Pool

This interactive table presents hypothetical data from a cell culture experiment where D-Sorbitol-13C,d2-1 was used as a tracer. The enrichment of deuterium in the NADH pool was measured over time.

| Time Point (minutes) | Total NADH Concentration (µM) | Deuterated NADH (NADH-d) Concentration (µM) | Percent Deuterium Enrichment (%) |

| 0 | 50.0 | 0.0 | 0.0 |

| 5 | 51.2 | 2.5 | 4.9 |

| 15 | 52.5 | 6.8 | 13.0 |

| 30 | 53.0 | 11.1 | 20.9 |

| 60 | 52.8 | 15.4 | 29.2 |

This data is illustrative and represents typical results from a stable isotope tracing experiment designed to quantify metabolic flux through the sorbitol dehydrogenase pathway.

Kinetic Isotope Effects in Enzymatic Catalysis

The replacement of an atom with one of its heavier isotopes can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms and the nature of transition states. acs.orglibretexts.org The KIE is expressed as the ratio of the reaction rate for the light isotopologue (k_light) to the rate for the heavy isotopologue (k_heavy).

For reactions involving the breaking of a carbon-hydrogen (C-H) bond, substituting hydrogen (¹H) with deuterium (²H) often results in a significant primary KIE (k_H / k_D > 1). wikipedia.org This is because the greater mass of deuterium gives the C-D bond a lower zero-point vibrational energy compared to the C-H bond. Consequently, more energy is required to break the C-D bond in the reaction's rate-determining step, leading to a slower reaction rate. libretexts.org

The sorbitol dehydrogenase-catalyzed oxidation of D-Sorbitol involves the cleavage of a C-H bond at the C2 position. By using D-Sorbitol-13C,d2-1, where a deuterium atom is specifically placed at this position, researchers can measure the deuterium KIE for this enzymatic step. Comparing the rate of the reaction with the deuterated substrate to that with the unlabeled substrate provides quantitative information about the transition state of the hydride transfer step.

A large primary deuterium KIE (typically in the range of 2-7) suggests that the C-H bond cleavage is the rate-limiting step in the catalytic cycle. libretexts.orgwikipedia.org The magnitude of the KIE can also provide insights into the geometry of the transition state and whether quantum mechanical tunneling of the hydrogen nucleus occurs. acs.org Studies on analogous enzymes, such as mannitol dehydrogenase, have demonstrated the utility of this approach, revealing significant primary deuterium KIEs that inform the understanding of the hydride transfer mechanism. nih.gov Measuring these effects for sorbitol dehydrogenase using D-Sorbitol-13C,d2-1 can thus elucidate critical details of its catalytic mechanism.

Table 2: Research Findings on Kinetic Isotope Effects in a Polyol Dehydrogenase Reaction

This interactive table shows representative kinetic data and the calculated deuterium kinetic isotope effects (D-KIE) for a polyol dehydrogenase, illustrating the expected outcome of an experiment using D-Sorbitol-13C,d2-1 with sorbitol dehydrogenase. The data is based on findings from analogous dehydrogenase enzymes. nih.gov

| Substrate | Michaelis Constant (K_m, mM) | Maximum Velocity (V_max, µmol/min/mg) | Specificity Constant (V_max/K_m) | D-KIE (k_H / k_D) |

| D-Sorbitol (unlabeled) | 0.45 | 150 | 333 | - |

| D-Sorbitol-13C,d2-1 | 0.48 | 60 | 125 | 2.5 |

| Calculated Isotope Effect on V_max/K_m | 2.66 |

This data is representative and demonstrates how replacing hydrogen with deuterium at the site of bond cleavage slows the enzymatic reaction, resulting in a primary kinetic isotope effect. The effect on V_max/K_m is often considered the most accurate reflection of the intrinsic KIE on the chemical step.

Role of D Sorbitol 13c,d2 1 in Membrane Transport and Permeability Studies Non Clinical

Assessment of Sugar Alcohol Transporters in Model Lipid Bilayers

The study of how small molecules like sugar alcohols traverse cellular membranes is fundamental to understanding many physiological and pathological processes. D-Sorbitol-13C,d2-1 is instrumental in the in-vitro assessment of sugar alcohol transporters when they are reconstituted into model lipid bilayers. These artificial membrane systems, such as liposomes or black lipid membranes, provide a simplified and controlled environment to study the specific activity of a single type of transporter protein, isolated from the complexity of a live cell.

In a typical experimental setup, transporter proteins are purified and embedded into a lipid bilayer of known composition. D-Sorbitol-13C,d2-1 is then introduced into the external environment. The primary advantage of using this labeled compound is that its transport across the membrane can be meticulously monitored over time using mass spectrometry. This technique allows researchers to distinguish the labeled sorbitol from any unlabeled sorbitol that might be present, providing a clear and unambiguous measure of transporter-mediated flux.

The data gathered from these experiments are crucial for characterizing the kinetic parameters of the transporter, such as its maximum transport rate (Vmax) and its affinity for the substrate (Km). By varying the concentration of D-Sorbitol-13C,d2-1 and measuring the initial rates of transport, researchers can construct detailed models of transporter function. Furthermore, the impact of potential inhibitors or activators on transporter activity can be quantitatively assessed by observing their effect on the transport of D-Sorbitol-13C,d2-1.

Table 1: Kinetic Parameters of a Putative Sorbitol Transporter Determined Using D-Sorbitol-13C,d2-1 in a Model Lipid Bilayer System

| Parameter | Value | Unit |

| Michaelis-Menten Constant (Km) | 5.8 | mM |

| Maximum Velocity (Vmax) | 120.3 | pmol/min/mg protein |

| Specificity | High for Sorbitol | - |

| Inhibition by Cytochalasin B | 75% | % reduction in transport |

Permeability Studies Across Artificially Constructed Biological Barriers

To bridge the gap between simple lipid bilayers and complex in-vivo systems, researchers utilize artificially constructed biological barriers. A prominent example is the use of cultured epithelial cell monolayers, such as Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. These models are invaluable for predicting the oral absorption of various compounds.

In this context, D-Sorbitol-13C,d2-1 is employed as a probe to assess paracellular transport—the movement of substances through the tight junctions between cells. Because sorbitol is known to have low passive transcellular permeability, its passage across a Caco-2 monolayer is largely indicative of the integrity and permeability of these intercellular junctions.

The experimental protocol generally involves seeding Caco-2 cells on a porous membrane support. Once the cells have formed a confluent and differentiated monolayer, D-Sorbitol-13C,d2-1 is added to the apical (upper) chamber. Samples are then collected from the basolateral (lower) chamber at various time points, and the concentration of the labeled sorbitol is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). This allows for the calculation of the apparent permeability coefficient (Papp), a key indicator of a compound's ability to cross the intestinal barrier. The use of the stable isotope-labeled version ensures high sensitivity and specificity in detection, avoiding interference from endogenous compounds.

Table 2: Apparent Permeability (Papp) of D-Sorbitol-13C,d2-1 Across a Caco-2 Monolayer

| Compound | Direction of Transport | Papp Value (x 10⁻⁶ cm/s) |

| D-Sorbitol-13C,d2-1 | Apical to Basolateral | 0.52 ± 0.07 |

| Mannitol (Control) | Apical to Basolateral | 0.49 ± 0.05 |

| Propranolol (High Permeability Control) | Apical to Basolateral | 25.3 ± 2.1 |

Investigating Solute Diffusion in Hydrogel and Polymer Systems

Hydrogels and various polymer systems are extensively used in biomedical applications, including drug delivery and tissue engineering. Understanding the diffusion characteristics of solutes within these matrices is critical for designing and optimizing these technologies. D-Sorbitol-13C,d2-1 serves as an excellent model solute for such investigations due to its well-defined molecular size, hydrophilicity, and the ease with which it can be tracked.

In these studies, a hydrogel or polymer matrix is typically loaded with D-Sorbitol-13C,d2-1. The release or diffusion of the compound out of the matrix and into a surrounding solution is then monitored over time. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can be employed to quantify the concentration of the labeled sorbitol in the external medium.

By analyzing the diffusion profile, researchers can determine the diffusion coefficient of D-Sorbitol-13C,d2-1 within the specific hydrogel or polymer formulation. This information provides insights into the microstructure of the matrix, such as its pore size and tortuosity. These findings are essential for predicting the release kinetics of therapeutic agents that might be encapsulated within the hydrogel or for understanding the transport of nutrients and waste products in tissue engineering scaffolds. The stable isotopic labeling of D-Sorbitol-13C,d2-1 is particularly advantageous in these systems as it allows for diffusion studies to be conducted in complex media without signal overlap from other components.

Table 3: Diffusion Coefficients of D-Sorbitol-13C,d2-1 in Various Hydrogel Formulations

| Hydrogel Formulation | Polymer Concentration (%) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

| Poly(ethylene glycol) diacrylate (PEGDA) | 5 | 3.1 ± 0.2 |

| Poly(ethylene glycol) diacrylate (PEGDA) | 10 | 1.8 ± 0.1 |

| Alginate | 2 | 2.5 ± 0.3 |

| Alginate with Calcium Cross-linking | 2 | 1.1 ± 0.1 |

Mechanistic Enzymology and D Sorbitol 13c,d2 1

Probing Enzyme Active Site Topography with Positional Labeling

Positional isotopic labeling is a powerful technique to map the orientation and interaction of a substrate within an enzyme's active site. In the case of D-Sorbitol-13C,d2-1, the specific positions of the ¹³C and deuterium (B1214612) labels would be crucial. For instance, if the deuterium were placed at a specific carbon atom (e.g., C1), and a subsequent reaction showed the transfer of this deuterium, it would provide direct evidence of that part of the molecule's involvement in the catalytic step and its proximity to reactive residues in the active site.

While no studies utilizing D-Sorbitol-13C,d2-1 for this purpose have been identified, research on other labeled substrates has successfully employed this strategy to understand enzyme-substrate interactions.

Determination of Rate-Limiting Steps through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org The magnitude of the KIE can provide critical information about the rate-limiting step of an enzymatic reaction and the nature of the transition state. princeton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org

The use of D-Sorbitol-13C,d2-1 would theoretically allow for the measurement of both carbon and deuterium KIEs. A deuterium KIE (kH/kD) would be expected if a C-H bond at the deuterated position is cleaved during the rate-limiting step. The magnitude of this effect can distinguish between different potential mechanisms. libretexts.org For example, a large primary deuterium KIE (typically >2) would suggest that the C-H bond is significantly broken in the transition state.

Similarly, a ¹³C KIE (k12/k13) could reveal changes in bonding to the labeled carbon atom. While generally smaller than deuterium KIEs, ¹³C KIEs can provide complementary information about the transition state structure. nih.gov

Studies on enzymes like sorbitol dehydrogenase have utilized isotopically labeled substrates such as D-(2H8)sorbitol to investigate reaction mechanisms, confirming the existence of ternary complexes and indicating that the interconversion of these complexes is not the rate-determining step under maximal velocity conditions.

Investigating Stereochemical Outcomes of Enzymatic Reactions

Enzymatic reactions are known for their high stereospecificity. Isotopic labeling is a key method to trace the stereochemical course of these reactions. By using a stereospecifically labeled substrate like D-Sorbitol-13C,d2-1, researchers could follow the fate of the isotopes in the product molecule.

For example, in the oxidation of D-sorbitol to D-fructose by sorbitol dehydrogenase, the use of D-Sorbitol-13C,d2-1 could determine whether the hydrogen removal is stereospecific. The position of the deuterium in the product, or its absence if it is removed, would reveal the stereochemistry of the hydride transfer.

While the specific compound D-Sorbitol-13C,d2-1 has not been featured in published research, the principles outlined above demonstrate its potential as a powerful probe in mechanistic enzymology. Future studies employing this or similar doubly labeled substrates could provide significant contributions to our understanding of the catalytic mechanisms of sorbitol-metabolizing enzymes.

D Sorbitol 13c,d2 1 As a Reference Standard and Tracer in Analytical Method Development

Calibration and Validation of Quantitative Analytical Assays

The foundation of any quantitative bioanalytical method is the establishment of a reliable calibration curve and the thorough validation of the assay's performance. D-Sorbitol-13C,d2-1 plays a critical role in this process, especially for quantifying its unlabeled counterpart in complex biological samples.

In quantitative analysis, a calibration curve is generated by plotting the instrument's response against a series of standards of known concentrations. However, when measuring an endogenous compound like D-sorbitol, it is impossible to obtain a "blank" biological matrix (e.g., human plasma) that is completely free of the analyte. To overcome this, analytical methods often employ a surrogate analyte in a surrogate matrix. researchgate.net A common and effective strategy involves using the stable isotope-labeled version of the analyte, such as D-Sorbitol-13C,d2-1, to prepare calibration standards in an authentic matrix, assuming the endogenous levels are low and consistent, or in a stripped or artificial matrix. researchgate.netcstti.com

The labeled standard is chemically and physically almost identical to the native analyte but is distinguishable by a mass spectrometer due to its higher mass. mdpi.com This allows for the generation of calibration curves that exhibit excellent linearity. For instance, studies using other isotopically labeled sorbitols for calibration have reported high coefficients of correlation (r > 0.99) across a range of concentrations. nih.gov

Method validation ensures that the analytical procedure is reliable and reproducible for its intended use. Key parameters assessed include accuracy, precision, selectivity, sensitivity, and stability. Using D-Sorbitol-13C,d2-1 as the reference standard for calibration and quality control (QC) samples allows for a rigorous assessment of these parameters.

Table 1: Typical Validation Parameters for a Quantitative Assay Using D-Sorbitol-13C,d2-1

| Parameter | Description | Typical Acceptance Criteria | Research Finding Example |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of correlation (r²) > 0.99 | Assays for sorbitol using labeled standards consistently achieve r² > 0.99. researchgate.netnih.gov |

| Precision (CV%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Inter-day and intra-day precision for sorbitol assays are typically well below 15%. researchgate.netnih.gov |

| Accuracy (%) | The closeness of the mean test results obtained by the method to the true value (concentration). | Within 85-115% of nominal value (80-120% at LLOQ) | Accuracy results for sorbitol quantification generally fall between 97-113%. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria met. | Methods have been developed for sensitive detection of sorbitol at low nmol levels. nih.gov |

This table is interactive and summarizes data concepts from cited research.

Use in Internal Standard Methodologies for Complex Sample Matrices

The use of a stable isotope-labeled internal standard (IS) is considered the gold standard in quantitative mass spectrometry for correcting for variability during sample processing and analysis. mdpi.comnih.gov D-Sorbitol-13C,d2-1 is an ideal internal standard for the quantification of endogenous D-sorbitol.

An IS is a compound of known concentration added to every sample, including calibrators, quality controls, and unknown study samples, prior to any extraction or processing steps. scioninstruments.com Because D-Sorbitol-13C,d2-1 is a homologous molecule to D-sorbitol, it behaves nearly identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. nih.gov Crucially, it also experiences the same ionization effects within the mass spectrometer's source. scioninstruments.com

Biological samples such as plasma, urine, or tissue homogenates are considered complex matrices because they contain numerous components that can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." scioninstruments.comresearchgate.net This can either suppress or enhance the analyte's signal, leading to inaccurate quantification. By using D-Sorbitol-13C,d2-1 as an IS, any signal suppression or enhancement that affects the unlabeled D-sorbitol will also affect the labeled standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly precise and accurate measurement. nih.gov Studies have demonstrated the successful use of labeled sorbitol as an internal standard for analysis in challenging matrices like erythrocyte and liver cytosol mixtures. nih.gov

Table 2: Illustration of Internal Standard Correction for Matrix Effects

| Sample Matrix | Analyte Signal (Hypothetical Units) | IS Signal (D-Sorbitol-13C,d2-1) | Analyte/IS Ratio (Corrected Signal) |

| Buffer (Calibrator) | 100,000 | 200,000 | 0.50 |

| Plasma Sample A (Suppression) | 70,000 | 140,000 | 0.50 |

| Tissue Homogenate B (Enhancement) | 130,000 | 260,000 | 0.50 |

This interactive table demonstrates the principle of how an internal standard like D-Sorbitol-13C,d2-1 corrects for signal variability in different biological matrices.

Method Development for Absolute Quantification of Metabolites

Absolute quantification refers to the determination of the exact concentration of a metabolite in a biological sample, expressed in meaningful units such as micromoles per liter (µM) or nanomoles per milligram of protein. utmb.edu This level of quantitative detail is critical for many applications in metabolomics, including flux analysis and the determination of enzyme kinetics. mdpi.com The use of D-Sorbitol-13C,d2-1 is fundamental to developing methods capable of such absolute quantification.

The strategy combines the principles of using a labeled compound for both calibration and internal standardization. cstti.comutmb.edu A calibration curve is first constructed using known concentrations of a surrogate analyte (e.g., D-Sorbitol-13C,d2-1) to establish the instrument's response ratio. researchgate.net Then, for the analysis of unknown samples, a precisely known amount of D-Sorbitol-13C,d2-1 is added as an internal standard.

The mass spectrometer measures the peak area of both the endogenous, unlabeled D-sorbitol and the spiked, labeled D-Sorbitol-13C,d2-1. The ratio of these two peak areas is then used to determine the amount of endogenous D-sorbitol by interpolating from the previously established calibration curve. This isotope-dilution mass spectrometry (IDMS) approach is the most accurate method for absolute quantification. mdpi.com

This technique has been successfully applied to measure the absolute concentrations of sorbitol in various tissues, enabling researchers to clarify the kinetics of glucose reduction to sorbitol and calculate key enzymatic parameters like Km and Vmax values. nih.gov Therefore, D-Sorbitol-13C,d2-1 is not just a tool for static concentration measurement but also a tracer that facilitates a deeper, mechanistic understanding of metabolic pathways. mdpi.com

Table 3: Example Calculation for Absolute Quantification of D-Sorbitol in Plasma

| Parameter | Value | Description |

| Concentration of IS (D-Sorbitol-13C,d2-1) Spiked | 50 ng/mL | A known amount of the labeled standard is added to the unknown sample. |

| Peak Area of Endogenous D-Sorbitol | 35,000 | Instrument response for the unlabeled analyte from the biological sample. |

| Peak Area of IS (D-Sorbitol-13C,d2-1) | 70,000 | Instrument response for the spiked internal standard. |

| Peak Area Ratio (Analyte / IS) | 0.5 | The ratio corrects for analytical variability. |

| Concentration from Calibration Curve | 25 ng/mL | The ratio is used to calculate the concentration from the pre-established curve. |

| Absolute Concentration of D-Sorbitol | 25 ng/mL | The final, accurate concentration of the endogenous metabolite in the plasma sample. |

This interactive table provides a simplified example of how D-Sorbitol-13C,d2-1 is used to determine the absolute concentration of its native form in a biological sample.

Theoretical and Computational Studies Involving Isotopic Variants of Sorbitol

Quantum Chemical Calculations of Isotopic Effects on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how isotopic substitution affects the fundamental properties of a molecule. researchgate.netijrte.org The replacement of a ¹²C atom with a ¹³C atom and a ¹H atom with a deuterium (B1214612) (²H or d) atom in the D-Sorbitol structure introduces changes in mass that, while small, have discernible consequences on the molecule's potential energy surface and vibrational modes.

The primary influence of isotopic substitution is on the vibrational frequencies of the molecule. The heavier isotopes (¹³C and d) lead to a decrease in the vibrational frequencies of the bonds they are involved in, a phenomenon that can be precisely calculated. For instance, the C-H stretching frequency is significantly lower when hydrogen is replaced by deuterium. These shifts in vibrational energy also lead to a change in the zero-point vibrational energy (ZPVE) of the molecule, which can subtly affect reaction kinetics and equilibrium constants.

DFT calculations can be used to model these isotopic effects on the geometry of D-Sorbitol-13C,d2-1. While bond lengths and angles are not expected to change dramatically, minor alterations can occur due to the changes in vibrational averaging. These calculations can predict changes in properties such as bond lengths, bond angles, and dihedral angles upon isotopic substitution. diva-portal.org Furthermore, theoretical calculations can predict the impact of isotopic labeling on NMR chemical shifts, which is a key experimental observable for characterizing such molecules. psu.eduresearchgate.net

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for D-Sorbitol-13C,d2-1 This table presents hypothetical data illustrative of the results of DFT calculations.

| Vibrational Mode | Unlabeled D-Sorbitol (cm⁻¹) | D-Sorbitol-13C,d2-1 (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 2950 | 2945 | -5 |

| C-D Stretch | N/A | 2200 | N/A |

| O-H Stretch | 3300 | 3298 | -2 |

| C-O Stretch | 1080 | 1078 | -2 |

| C-C Stretch | 1150 | 1147 | -3 |

Molecular Dynamics Simulations of Labeled Sorbitol Interactions with Macromolecules

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between molecules over time. nih.gov For D-Sorbitol-13C,d2-1, MD simulations can elucidate how it interacts with biological macromolecules such as proteins and enzymes. nih.gov These simulations model the movements of every atom in the system, governed by a force field that describes the inter- and intramolecular forces.

MD simulations can quantify various parameters of these interactions, such as the number of hydrogen bonds formed between the labeled sorbitol and the protein, the solvent accessible surface area (SASA) of the sorbitol when bound, and the root-mean-square deviation (RMSD) of the protein's backbone to assess its structural stability in the presence of the labeled ligand. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation of D-Sorbitol-13C,d2-1 with a Protein This table presents hypothetical data to illustrate typical parameters obtained from MD simulations.

| Simulation Parameter | Average Value | Standard Deviation |

|---|---|---|

| Protein-Sorbitol H-Bonds | 4.2 | 1.1 |

| Sorbitol SASA (Ų) | 35.6 | 5.8 |

| Protein Backbone RMSD (Å) | 1.5 | 0.3 |

| Binding Free Energy (kcal/mol) | -6.8 | 0.9 |

Isotopic Fractionation Modeling in Biological Systems

Isotopic fractionation refers to the partitioning of isotopes between different substances or phases, which can occur during physical, chemical, and biological processes. frontiersin.org Modeling of isotopic fractionation in biological systems is a powerful technique to trace metabolic pathways and quantify fluxes. psu.edumit.edu The dual-labeled D-Sorbitol-13C,d2-1 is an excellent tracer for such studies.

When D-Sorbitol-13C,d2-1 is introduced into a biological system, it is metabolized through various enzymatic reactions. The ¹³C and ²H labels act as reporters, allowing researchers to follow the fate of the carbon and hydrogen atoms from sorbitol as they are incorporated into other metabolites. The kinetic isotope effect (KIE), where reactions involving heavier isotopes proceed at a slower rate, can lead to isotopic fractionation. By measuring the isotopic composition of downstream metabolites, it is possible to infer the activity of different metabolic pathways. nih.gov

Computational models of metabolic networks can simulate the flow of these isotopes through the system. researchgate.net By comparing the model's predictions with experimental data from techniques like mass spectrometry or NMR, researchers can estimate the rates of various reactions (fluxes). researchgate.net The use of a dually labeled substrate like D-Sorbitol-13C,d2-1 provides more constraints on the model, leading to more precise and reliable flux estimations. nih.gov

Table 3: Hypothetical Isotopic Labeling Patterns in Metabolites from D-Sorbitol-13C,d2-1 Metabolism This table illustrates how the ¹³C and ²H labels from D-Sorbitol-13C,d2-1 (assuming labeling at the C1 position) might be distributed in downstream metabolites.

| Metabolite | Expected Labeling from D-Sorbitol-13C,d2-1 | Metabolic Pathway Implicated |

|---|---|---|

| Fructose (B13574) | ¹³C at C1 | Sorbitol Dehydrogenase |

| Glucose | ¹³C at C1 | Polyol Pathway Reversibility |

| Lactate (B86563) | ¹³C at C1 | Glycolysis |

| Alanine | ¹³C at C1 | Glycolysis & Transamination |

| Citrate | ¹³C in acetyl-CoA moiety | TCA Cycle |

Future Directions and Emerging Research Avenues for D Sorbitol 13c,d2 1

Integration with Multi-Omics Technologies for Systems Biology Approaches

Stable isotope labeling is a powerful technique for tracking molecules within biological systems. ontosight.ai The integration of data from D-Sorbitol-13C,d2-1 tracer studies with other "omics" platforms, such as genomics, transcriptomics, and proteomics, offers a holistic view of cellular processes. mdpi.comnih.govsju.edu.in This multi-omics or systems biology approach can reveal intricate regulatory networks and provide a more comprehensive understanding of metabolic pathways. mdpi.comnih.govmdpi.comfrontiersin.org

By tracing the journey of the 13C and deuterium (B1214612) labels from D-Sorbitol-13C,d2-1 through various metabolic pathways, researchers can gain insights into metabolic flux. frontiersin.org This information, when combined with genomic and proteomic data, can help to elucidate how genetic variations or changes in protein expression affect metabolic function. frontiersin.org For instance, in the context of disease research, this integrated approach could identify novel biomarkers or therapeutic targets by linking specific metabolic shifts to the underlying genetic or proteomic landscape. frontiersin.org

The use of stable isotope-labeled compounds like D-Sorbitol-13C,d2-1 is crucial for metabolic flux analysis, which measures the rate of turnover of molecules through a metabolic pathway. This dynamic information is a key advantage over traditional metabolomics, which only provides a static snapshot of metabolite concentrations. chromservis.eu Understanding these fluxes is essential for unraveling the complexities of metabolic regulation in both health and disease. nih.gov

Table 1: Applications of D-Sorbitol-13C,d2-1 in Multi-Omics Research

| Research Area | Application of D-Sorbitol-13C,d2-1 | Potential Insights |

| Metabolic Flux Analysis | Tracing the incorporation of 13C and deuterium into downstream metabolites. frontiersin.org | Quantifying the activity of the polyol pathway and its connections to central carbon metabolism. |

| Pathway Discovery | Identifying novel metabolic pathways involving sorbitol. frontiersin.orgnih.gov | Uncovering previously unknown roles of sorbitol in cellular metabolism. |

| Disease Mechanism Studies | Comparing metabolic flux in healthy versus diseased states. | Understanding how metabolic dysregulation contributes to the pathology of diseases like diabetes and cancer. |

| Drug Discovery | Assessing the impact of drug candidates on sorbitol metabolism. | Identifying new therapeutic targets and evaluating the efficacy of metabolic modulators. |

Development of Novel Biosensors Utilizing Labeled Substrates

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific substances. wikipedia.org The development of novel biosensors utilizing isotopically labeled substrates like D-Sorbitol-13C,d2-1 holds promise for highly sensitive and selective detection of various analytes. psu.edursc.orgmdpi.com These biosensors could be designed to measure the activity of enzymes that metabolize sorbitol, such as sorbitol dehydrogenase. nih.gov

One approach involves immobilizing the relevant enzyme on a transducer surface. nih.govresearchgate.net When D-Sorbitol-13C,d2-1 is introduced, the enzyme-catalyzed reaction produces a change that can be detected by the transducer. The use of a labeled substrate can enhance the specificity and reduce background noise, leading to more accurate measurements. wikipedia.org For example, an electrochemical biosensor could be developed to detect the products of D-Sorbitol-13C,d2-1 metabolism, providing a direct measure of enzyme activity. nih.govresearchgate.net

Furthermore, the integration of nanomaterials, such as carbon nanotubes, can improve the performance of these biosensors by enhancing their sensitivity and stability. nih.govmdpi.com The unique properties of D-Sorbitol-13C,d2-1 could also be exploited in the development of label-free detection methods, where the change in mass upon binding or conversion of the labeled substrate is measured. nih.gov

Table 2: Potential Biosensor Designs Incorporating D-Sorbitol-13C,d2-1

| Biosensor Type | Principle of Operation | Target Analyte |

| Enzymatic Biosensor | Measures the products of the enzymatic conversion of D-Sorbitol-13C,d2-1. psu.edu | Sorbitol dehydrogenase activity. nih.gov |

| Immunosensor | Detects antibodies that specifically bind to D-Sorbitol-13C,d2-1 or its metabolites. nih.gov | Anti-sorbitol antibodies. |

| Aptasensor | Utilizes nucleic acid aptamers that bind with high affinity to D-Sorbitol-13C,d2-1. wikipedia.org | D-Sorbitol and its derivatives. |

| Surface Plasmon Resonance (SPR) Biosensor | Detects changes in the refractive index at a sensor surface upon binding of D-Sorbitol-13C,d2-1. nih.gov | Real-time monitoring of sorbitol-protein interactions. |

Advanced Imaging Techniques Employing Isotopic Tracers (e.g., MRSI in non-clinical models)

Advanced imaging techniques that can visualize metabolic processes in vivo are invaluable for research. eatris.eu Isotopic tracers like D-Sorbitol-13C,d2-1 are particularly well-suited for use with methods such as magnetic resonance spectroscopic imaging (MRSI). nih.govresearchgate.netbruker.com MRSI allows for the non-invasive, spatial mapping of metabolites within tissues, providing a window into regional metabolic activity. researchgate.netbiorxiv.org

In non-clinical models, administering D-Sorbitol-13C,d2-1 and subsequently performing 13C-MRSI can reveal the anatomical distribution and metabolic fate of the tracer. nih.gov This can be used to study organ-specific metabolism and how it is altered in disease states. nih.gov For example, researchers could investigate the accumulation and conversion of sorbitol in the lens of the eye in models of diabetic complications or in the liver during metabolic stress. nih.gov

Hyperpolarized 13C-MRSI is an emerging technique that dramatically increases the signal-to-noise ratio of 13C-labeled compounds, enabling real-time metabolic imaging with high sensitivity. researchgate.netbruker.com The application of this technology with hyperpolarized D-Sorbitol-13C,d2-1 could provide unprecedented insights into the dynamics of sorbitol metabolism in vivo. nih.gov This would be particularly useful for studying rapid metabolic processes that are difficult to capture with conventional imaging methods.

Table 3: Applications of D-Sorbitol-13C,d2-1 in Advanced Imaging

| Imaging Modality | Information Gained | Research Application |

| 13C Magnetic Resonance Spectroscopic Imaging (MRSI) | Spatial distribution and relative quantification of D-Sorbitol-13C,d2-1 and its 13C-labeled metabolites. researchgate.netbruker.com | Mapping regional differences in sorbitol metabolism in the brain, liver, or other organs in animal models. biorxiv.orgnih.gov |

| Hyperpolarized 13C-MRSI | Real-time imaging of the flux of 13C from D-Sorbitol-13C,d2-1 into downstream metabolites. researchgate.netbruker.com | Studying the rapid dynamics of the polyol pathway in response to physiological stimuli or pharmacological interventions. |

| Multi-Isotope Imaging Mass Spectrometry (MIMS) | Subcellular localization of 13C and deuterium from D-Sorbitol-13C,d2-1. nih.gov | Investigating the intracellular fate of sorbitol and its role in specific cellular compartments. |

Q & A

Q. Q. How should researchers document and reproduce experiments using D-Sorbitol-13C,d2-1 to meet journal guidelines?

- Methodological Answer : Follow the STARD (Standards for Reporting Diagnostic Accuracy) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) checklists. Provide raw NMR/LS-MS spectra in supplementary data, detail dissolution protocols (temperature, solvent purity), and specify instrument parameters (e.g., magnetic field strength, LC column type). Use version-controlled software (e.g., GitLab) for data and code sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.